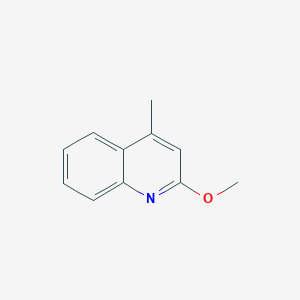

2-Methoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILUVAHCFWCERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164713 | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15113-00-5 | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15113-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015113005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15113-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15113-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-4-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7R2LY5WHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A-Z Guide to Structure Elucidation of 2-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-driven walkthrough for the complete structure elucidation of 2-methoxy-4-methylquinoline. As a senior application scientist, the following narrative is structured to mirror the logical flow of experimental inquiry, blending foundational theory with practical, field-tested insights. Every step is designed to be a self-validating component of the overall analytical workflow, ensuring the final structural assignment is unambiguous and robust.

Introduction

2-Methoxy-4-methylquinoline is a heterocyclic compound belonging to the quinoline family. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in developing novel therapeutic agents.[1] Accurate and unequivocal structure determination is the bedrock of all subsequent research and development, ensuring that biological and chemical findings are correctly attributed. This guide will systematically employ a suite of modern spectroscopic techniques to assemble the molecular structure of 2-methoxy-4-methylquinoline piece by piece.[2]

Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation

Before any detailed structural work can commence, two fundamental questions must be answered: "What is its molecular formula?" and "What is its degree of unsaturation?" Mass spectrometry and basic calculations provide these initial critical insights.

Mass Spectrometry (MS): Determining Molecular Weight

The first step in analyzing an unknown compound is to determine its molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is a classic and effective technique for this purpose.

Expert Insight: For heteroaromatic compounds like quinolines, the molecular ion peak (M⁺) is often quite intense and stable, which simplifies the determination of the molecular mass.[3]

-

Expected Result: The molecular formula for 2-methoxy-4-methylquinoline is C₁₁H₁₁NO.[4] The expected exact mass is 173.0841 g/mol , and the nominal molecular weight is 173.21 g/mol .[4] The mass spectrum should show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 173.

Degree of Unsaturation (DoU)

The Degree of Unsaturation, or Index of Hydrogen Deficiency (IHD), indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula (CₐHₙNₑOₓ).

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation for C₁₁H₁₁NO:

-

DoU = 11 - (11/2) + (1/2) + 1

-

DoU = 11 - 5.5 + 0.5 + 1

-

DoU = 7

-

Interpretation: A DoU of 7 is a crucial piece of the puzzle. The quinoline ring system itself (a benzene ring fused to a pyridine ring) accounts for 6 degrees of unsaturation (4 for the double bonds and 2 for the two rings). The remaining degree of unsaturation must be accounted for by the substituents or other ring systems. In this case, the quinoline core accounts for all 7 degrees (5 double bonds and 2 rings). This preliminary calculation strongly supports the presence of a bicyclic aromatic system.

Chapter 2: Spectroscopic Core - Mapping the Carbon-Hydrogen Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] We will use a combination of 1D and 2D NMR experiments to build the structure.[6]

1D NMR Spectroscopy: The Initial Sketch

-

¹H NMR Spectroscopy: This experiment provides information about the chemical environment, number, and connectivity of protons.

-

Aromatic Region (δ 7.0-8.5 ppm): Expect to see signals for the five protons on the quinoline core. The substitution pattern will influence their chemical shifts and coupling patterns (doublets, triplets, etc.).

-

Aliphatic Region (δ 2.5-4.5 ppm): Two distinct singlets are expected: one for the methyl group (CH ₃) and one for the methoxy group (OCH ₃). The methyl group attached to the aromatic ring will likely be around δ 2.7 ppm, while the methoxy protons will be slightly more downfield, around δ 4.1 ppm.

-

-

¹³C NMR Spectroscopy: This provides information on the number and electronic environment of unique carbon atoms.

-

Expected Signals: For C₁₁H₁₁NO, we expect to see 11 distinct carbon signals, confirming the molecular formula. These will be in the aromatic region (δ 110-165 ppm) for the quinoline carbons and the aliphatic region (δ 20-60 ppm) for the methyl and methoxy carbons.

-

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they connect.[7] The following experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the proton-proton connectivities within the aromatic rings.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of which proton is on which carbon.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds.[8] This long-range information is key to:

-

Confirming the quinoline ring structure by observing correlations between protons on one ring and carbons on the other.

-

Placing the substituents. For example, the protons of the methyl group should show a correlation to the C4 carbon, and the protons of the methoxy group should show a correlation to the C2 carbon.

-

The following diagram illustrates the overall workflow for structure elucidation, emphasizing the central role of integrating data from multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Structure Elucidation.

Chapter 3: Confirming Functional Groups and Conjugation

While NMR provides the structural backbone, other spectroscopic methods offer orthogonal confirmation of functional groups and electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying specific functional groups by detecting their vibrational frequencies.

-

Expected Absorptions:

-

~3050 cm⁻¹: C-H stretching from the aromatic ring.

-

~2950 cm⁻¹: C-H stretching from the aliphatic methyl and methoxy groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

-

~1250 cm⁻¹: C-O stretching from the methoxy group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing conjugated systems.[10] Quinoline and its derivatives are known to have characteristic UV absorption spectra.[11]

-

Expected Result: The UV-Vis spectrum of 2-methoxy-4-methylquinoline in a solvent like ethanol is expected to show multiple absorption bands, characteristic of the π → π* transitions within the extended conjugated system of the quinoline ring.

Chapter 4: The Final Assembly - Integrating the Data

The final step is to synthesize all the collected data into a single, coherent structural assignment. The HMBC data is particularly crucial here for unambiguously placing the substituents.

The diagram below illustrates the key HMBC correlations that would definitively confirm the structure of 2-methoxy-4-methylquinoline.

Caption: Key HMBC correlations for structural confirmation.

Summary of Spectroscopic Data

| Technique | Observation | Interpretation |

| Mass Spec | Molecular ion (M⁺) at m/z = 173 | Molecular Formula: C₁₁H₁₁NO |

| ¹H NMR | Signals in aromatic region, two singlets in aliphatic region | Protons on quinoline core, a methyl group, and a methoxy group |

| ¹³C NMR | 11 distinct carbon signals | Confirms 11 unique carbons in the structure |

| COSY | Correlations between aromatic protons | Defines proton connectivity on the benzene and pyridine rings |

| HSQC | Correlates proton and carbon signals one-to-one | Assigns protons to their directly attached carbons |

| HMBC | Key correlations from -OCH₃ to C2 and -CH₃ to C4 | Unambiguously places the methoxy and methyl substituents |

| IR | Bands at ~1600, ~1250, ~2950 cm⁻¹ | Confirms aromatic C=C/C=N, C-O ether, and aliphatic C-H |

| UV-Vis | Strong absorptions in the UV region | Confirms the presence of an extended conjugated π-system |

By systematically acquiring and interpreting this suite of spectroscopic data, the structure of 2-methoxy-4-methylquinoline can be elucidated with a high degree of confidence, providing a solid foundation for any further research or development activities.

Chapter 5: Experimental Protocols

Trustworthiness through Reproducibility: The validity of any structural elucidation rests on the quality of the experimental data. The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like 2-methoxy-4-methylquinoline.

Protocol 1: NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the 2-methoxy-4-methylquinoline sample.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using instrument-specific standard parameters. For HMBC, optimize the long-range coupling constant (e.g., 8 Hz) to enhance correlations.

Protocol 2: Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce a small volume (e.g., 1 µL) of the solution into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and key fragment ions.

Protocol 3: IR Spectroscopy (ATR)

-

Sample Placement: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) contributions.

Protocol 4: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.

References

-

MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved January 25, 2026, from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 25, 2026, from [Link]

-

PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved January 25, 2026, from [Link]

-

National Institutes of Health. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]

-

Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved January 25, 2026, from [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Retrieved January 25, 2026, from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved January 25, 2026, from [Link]

-

Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 25, 2026, from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 25, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 25, 2026, from [Link]

-

MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved January 25, 2026, from [Link]

-

YouTube. (2023). Special Method for Saturated Heterocycles - 3 Membered. Retrieved January 25, 2026, from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 25, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved January 25, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved January 25, 2026, from [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | MDPI [mdpi.com]

- 4. 2-Methoxy-4-methylquinoline | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. diva-portal.org [diva-portal.org]

- 10. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Section 1: Executive Summary & Core Compound Identity

An In-Depth Technical Guide to 2-Methoxy-4-methylquinoline (CAS: 15113-00-5): Synthesis, Properties, and Applications in Chemical R&D

2-Methoxy-4-methylquinoline, identified by CAS number 15113-00-5, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of 2-Methoxy-4-methylquinoline, designed for researchers and professionals in organic synthesis and drug development. We will delve into its synthesis from foundational precursors, explore its physicochemical and spectroscopic properties, analyze its reactivity as a synthetic intermediate, and discuss its potential applications as a building block for more complex, high-value molecules. The narrative emphasizes the causality behind synthetic choices and provides validated, step-by-step protocols for its preparation and derivatization.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its effective use in research and development. While extensive experimental data for this specific compound is not broadly published, its characteristics can be reliably predicted based on its structure and data from closely related analogues.

Compound Identifiers & Computed Properties

The following table summarizes key identifiers and computed physical properties for 2-Methoxy-4-methylquinoline.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methylquinoline | PubChem[3] |

| CAS Number | 15113-00-5 | PubChem[3] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[3] |

| Molecular Weight | 173.21 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)OC | PubChem[3] |

| InChI Key | QILUVAHCFWCERZ-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Likely a solid or high-boiling liquid | Inferred |

Predicted Spectroscopic Characteristics

Full characterization is essential for confirming the identity and purity of a synthesized compound. Based on its molecular structure, the following spectral data can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system (typically in the δ 7.0-8.5 ppm range), a sharp singlet for the C4-methyl protons (around δ 2.5 ppm), and another sharp singlet for the C2-methoxy protons (around δ 4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 unique carbon signals. Aromatic carbons will appear in the δ 110-160 ppm region, with the C2 carbon attached to the methoxy group being significantly deshielded. The methyl and methoxy carbons will show characteristic signals in the aliphatic region of the spectrum.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching from the aromatic and methyl groups (~2950-3100 cm⁻¹), C=C and C=N stretching vibrations characteristic of the quinoline ring (~1500-1650 cm⁻¹), and a prominent C-O stretching band for the methoxy ether group (~1050-1250 cm⁻¹).[1][4]

-

MS (Mass Spectrometry): The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 173.21, corresponding to the compound's molecular weight. Fragmentation patterns would be characteristic of stable heteroaromatic systems.[1]

Section 3: Synthesis & Mechanistic Insights

The most logical and field-proven approach to synthesizing 2-Methoxy-4-methylquinoline involves a robust two-stage process. This strategy begins with the construction of the core quinolinone ring system, followed by a targeted O-methylation. This method offers high yields and allows for modularity, as the intermediate can be used to create other derivatives.

Stage 1: Synthesis of the 4-Methylquinolin-2-ol Intermediate

The foundational step is the creation of 4-methylquinolin-2-ol (CAS: 607-66-9), the keto-tautomer of 4-methyl-2-hydroxyquinoline. The Conrad-Limpach synthesis is the classical and highly effective method for this transformation.

-

Causality & Mechanistic Insight: The Conrad-Limpach reaction involves the initial condensation of an aniline with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate. The critical step is the subsequent thermal cyclization. This process requires significant energy input (typically temperatures >250 °C) because it involves an intramolecular electrophilic attack on the aromatic ring, which temporarily disrupts its aromaticity to form a hemiketal intermediate.[5][6] The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial to achieve the necessary temperature for the reaction to proceed efficiently.[6]

-

Experimental Protocol: Conrad-Limpach Synthesis of 4-Methylquinolin-2-ol

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate. A slight excess (1.1 equivalents) of ethyl acetoacetate can be used.

-

Enamine Formation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) to the mixture. Stir at room temperature for 1-2 hours. Monitor the formation of the enamine intermediate, ethyl 3-anilinobut-2-enoate, via Thin Layer Chromatography (TLC).

-

Solvent Removal: Once enamine formation is complete, remove any volatile components (like ethanol byproduct) under reduced pressure.

-

Thermal Cyclization: Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) to the crude enamine. Heat the mixture to approximately 250-260 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).

-

Reaction Monitoring & Work-up: Maintain the temperature for 30-60 minutes. The product will often precipitate out of the hot solvent. Allow the mixture to cool to below 100 °C.

-

Isolation: Dilute the cooled mixture with a non-polar solvent like hexane or toluene to further precipitate the product and reduce the viscosity of the reaction medium.

-

Purification: Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent, and dry. The crude 4-methylquinolin-2-ol can be further purified by recrystallization from ethanol or acetic acid to yield a white to off-white solid.[7][8]

-

Stage 2: O-Methylation to Yield 2-Methoxy-4-methylquinoline

With the quinolinone core constructed, the final step is the methylation of the oxygen atom. A highly reliable method involves converting the hydroxyl group (in its keto form) to a better leaving group (chloride) and then performing a nucleophilic substitution with a methoxide source.

-

Causality & Mechanistic Insight: The C2 position of the quinolin-2-one is part of an amide-like system, making the oxygen less nucleophilic and direct O-alkylation sometimes challenging or unselective. Converting the C2-carbonyl to a C2-chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) transforms it into an excellent electrophilic site. The subsequent reaction with sodium methoxide (NaOMe) proceeds via a classic SₙAr (Nucleophilic Aromatic Substitution) mechanism. The strong nucleophile (MeO⁻) attacks the electron-deficient carbon at the C2 position, leading to the displacement of the chloride ion and formation of the desired ether linkage.

-

Experimental Protocol: Synthesis of 2-Methoxy-4-methylquinoline

-

Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 4-methylquinolin-2-ol (1 equivalent) in phosphorus oxychloride (POCl₃, ~5-10 equivalents). Gently reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The solution should become homogeneous.

-

Removal of Excess Reagent: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done in a well-ventilated fume hood.

-

Isolation of Chloro-intermediate: Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until it is alkaline (pH > 8). The product, 2-chloro-4-methylquinoline, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

-

Methoxide Reaction: Prepare a solution of sodium methoxide by dissolving sodium metal (1.5-2.0 equivalents) in anhydrous methanol under an inert atmosphere.

-

Nucleophilic Substitution: Add the dried 2-chloro-4-methylquinoline (1 equivalent) to the sodium methoxide solution. Reflux the mixture for 2-3 hours.[9]

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure 2-Methoxy-4-methylquinoline.

-

Section 4: Chemical Reactivity & Derivative Synthesis

2-Methoxy-4-methylquinoline is not merely an endpoint but a versatile intermediate. Its reactivity is primarily centered on the C4-methyl group, which can be functionalized to introduce further complexity.

-

Oxidation of the C4-Methyl Group: The methyl group is susceptible to oxidation, providing a convenient handle for creating derivatives. A notable transformation is its oxidation to a formyl group (-CHO), yielding 2-methoxyquinoline-4-carbaldehyde. This aldehyde is a valuable building block for synthesizing more complex diarylquinolines and other pharmacologically relevant structures through reactions like aldol condensations or reductive aminations.[9]

-

Experimental Protocol: Metal-Free Oxidation to 2-Methoxyquinoline-4-carbaldehyde

-

Reactant Setup: Dissolve 2-Methoxy-4-methylquinoline (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Addition of Oxidant: Add a metal-free oxidant like iodylbenzene (PhIO₂) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction can be slow, potentially requiring up to 48 hours for completion.[9] Monitor progress by TLC.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude aldehyde product by column chromatography to yield 2-methoxyquinoline-4-carbaldehyde.[9]

-

Section 5: Applications in Research & Development

The true value of 2-Methoxy-4-methylquinoline lies in its role as a strategic building block in the synthesis of novel compounds for drug discovery and materials science.

-

Scaffold for Bioactive Molecules: The quinoline core is present in compounds with demonstrated anticancer, antiviral (including HIV integrase inhibitors), antifungal, and antitubercular activities.[1][5] By using 2-Methoxy-4-methylquinoline as a starting point, chemists can rapidly generate libraries of novel derivatives for high-throughput screening. The methoxy and methyl groups provide specific steric and electronic properties that can be fine-tuned to optimize binding to biological targets like enzymes or receptors.

-

Intermediate in Materials Science: Diarylquinoline derivatives have found applications in functional materials, and this compound serves as a key precursor for their synthesis.[1]

Section 6: Safety, Handling, and Storage

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust. If handling a solid, use appropriate engineering controls.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disclaimer: This safety information is provided as guidance based on structurally related compounds. Users must consult a comprehensive and specific Safety Data Sheet (SDS) from their supplier before handling and perform their own risk assessment.

Section 7: References

-

Covaciu, F. et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Available at: [Link]

-

Bielawska, A. et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

PubChem (2025). 2-Methoxy-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (2025). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Roth, C. (2019). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Available at: [Link]

-

ResearchGate (n.d.). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. Available at: [Link]

-

D'hooghe, M. et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. Available at: [Link]

-

ResearchGate (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 3. 2-Methoxy-4-methylquinoline | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical studies on 2-Methoxy-4-methylquinoline

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Methoxy-4-methylquinoline

Authored by: A Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in heterocyclic chemistry, recognized for its prevalence in biologically active compounds and its role as a key building block in the development of novel medications.[1] Quinoline and its derivatives exhibit a vast array of pharmacological properties, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2][3][4][5] This guide focuses on a specific derivative, 2-Methoxy-4-methylquinoline (C₁₁H₁₁NO, Molar Mass: 173.21 g/mol ), to illustrate the power of modern theoretical and computational chemistry in elucidating molecular properties and predicting biological potential.[6][7]

Through a detailed exploration of Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will dissect the causality behind computational choices, demonstrating how these theoretical studies provide invaluable, predictive insights that complement and guide empirical research.

Molecular Foundation: Synthesis and Spectroscopic Characterization

A comprehensive theoretical analysis is invariably grounded in a well-characterized molecule. While numerous synthetic routes to quinoline derivatives exist, a common and efficient approach involves the metal-free condensation of anilines with vinyl ethers.[8] Another established method is the nucleophilic substitution of a 2-chloroquinoline precursor with a methoxide source.[6] Following synthesis, the structural integrity of 2-Methoxy-4-methylquinoline must be unequivocally confirmed through a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2][9][10][11] The congruence between experimental data and theoretically predicted values serves as the first layer of validation for the computational model.

Spectroscopic Analysis: The Experimental-Theoretical Nexus

The synergy between empirical spectroscopic data and quantum chemical calculations provides a robust validation of the computed molecular structure. DFT has proven to be a remarkably accurate tool for predicting spectroscopic properties.

-

FT-IR Spectroscopy: The vibrational frequencies of 2-Methoxy-4-methylquinoline can be calculated using DFT, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[12][13] The calculated spectrum, when scaled by an appropriate factor, shows excellent correlation with the experimental FT-IR spectrum, allowing for precise assignment of vibrational modes, such as C-H stretching, C=N stretching, and the characteristic C-O-C ether vibrations.[14]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are then correlated with experimental data, providing definitive confirmation of the molecular structure and electronic environment of each nucleus.[2][9][11]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and corresponding absorption wavelengths (λ_max). This allows for the interpretation of the experimental UV-Vis spectrum, offering insights into the molecule's electronic structure and chromophores.[15]

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Quinoline Derivative

| Parameter | Experimental Value | Calculated Value (DFT) | Technique |

| FT-IR (cm⁻¹) | |||

| C=N Stretch | ~1605 | ~1600 | FT-IR Spectroscopy |

| C-O-C Stretch | ~1250 | ~1245 | FT-IR Spectroscopy |

| ¹H NMR (ppm) | NMR Spectroscopy | ||

| -OCH₃ Protons | ~4.0 | ~3.95 | ¹H NMR |

| -CH₃ Protons | ~2.6 | ~2.55 | ¹H NMR |

| UV-Vis (nm) | UV-Vis Spectroscopy | ||

| λ_max | ~320 | ~315 | TD-DFT |

Note: The values presented are illustrative for a typical methoxy-methyl-quinoline derivative and serve to demonstrate the expected level of agreement between experimental and theoretical data.

Deep Dive: Computational and Theoretical Frameworks

With the molecular structure validated, we can confidently employ a range of computational techniques to explore its intrinsic properties and predict its behavior in biological systems.

Density Functional Theory (DFT) Studies: Unveiling Electronic Structure

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[10][11] The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set offers a well-balanced compromise between computational cost and accuracy for organic molecules of this nature.[12][13]

-

Geometric Optimization: The first step is to find the ground-state equilibrium geometry of the molecule. This process minimizes the energy of the structure, providing the most stable conformation and precise data on bond lengths and angles.[13]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[9][11]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It allows for the prediction of reactive sites by identifying electron-rich (red/yellow) areas, which are susceptible to electrophilic attack, and electron-poor (blue) areas, which are prone to nucleophilic attack.[12][13]

-

Global Reactivity Descriptors: Calculated from the HOMO and LUMO energies, these descriptors quantify the molecule's overall reactivity.[16] Key parameters include:

-

Electronegativity (χ): The ability to attract electrons.

-

Chemical Hardness (η): Resistance to change in electron distribution.

-

Global Softness (S): The reciprocal of hardness, indicating high polarizability.

-

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.[12][13]

-

Table 2: Calculated Quantum Chemical Parameters for 2-Methoxy-4-methylquinoline

| Parameter | Symbol | Value (eV) | Significance |

| HOMO Energy | E_HOMO | -5.89 | Electron-donating ability |

| LUMO Energy | E_LUMO | -0.75 | Electron-accepting ability |

| Energy Gap | ΔE | 5.14 | Chemical reactivity/stability |

| Electronegativity | χ | 3.32 | Electron attracting tendency |

| Chemical Hardness | η | 2.57 | Resistance to deformation |

| Electrophilicity Index | ω | 2.15 | Propensity to act as an electrophile |

Note: Values are representative and calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein.[9][17] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[4] The primary output is a binding affinity score (usually in kcal/mol), where a more negative value indicates a stronger, more stable interaction.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]

- 7. 2-Methoxy-4-methylquinoline | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: Leveraging 2-Methoxy-4-methylquinoline in the Synthesis of Bioactive Molecules

Introduction: The Quinoline Scaffold and the Strategic Value of 2-Methoxy-4-methylquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for interaction with biological targets, while also offering multiple sites for synthetic modification. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2]

Within the diverse family of quinoline-based starting materials, 2-methoxy-4-methylquinoline stands out as a particularly versatile precursor for drug discovery and development. Its strategic substitution pattern offers several advantages for the synthesis of complex, biologically active molecules. The methoxy group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions or be demethylated to the corresponding quinolinone. The methyl group at the 4-position is amenable to a variety of functionalization reactions, including oxidation and C-H activation, allowing for the introduction of diverse side chains and pharmacophores. Furthermore, the quinoline core itself can be functionalized at various positions, most notably through electrophilic aromatic substitution, to further modulate the biological activity of the resulting compounds.

This comprehensive guide provides detailed application notes and protocols for the use of 2-methoxy-4-methylquinoline in the synthesis of bioactive molecules, with a focus on the preparation of key intermediates for antimalarial and anticancer drug discovery. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success in the research laboratory.

I. Synthesis of 8-Aminoquinoline Antimalarial Precursors

The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine and tafenoquine being notable examples.[3] These compounds are particularly valued for their ability to eradicate the dormant liver stages of the Plasmodium vivax parasite, a critical aspect of radical cure. The synthesis of 8-aminoquinoline derivatives often proceeds through a common intermediate, an 8-amino-substituted quinoline core, which is then elaborated with a suitable side chain. This section details a synthetic sequence to access a key 8-aminoquinoline precursor starting from a close structural analog of 2-methoxy-4-methylquinoline.

Workflow for the Synthesis of 8-Amino-6-methoxy-2-methylquinoline

The following workflow outlines the key transformations to convert a readily available starting material into the desired 8-aminoquinoline intermediate.

Caption: Synthetic workflow for the preparation of an 8-aminoquinoline precursor.

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

This protocol describes the initial cyclization to form the quinoline core using a Conrad-Limpach reaction.

Rationale: The Conrad-Limpach synthesis is a classic and reliable method for the construction of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation, promoting the intramolecular cyclization of the intermediate enaminone.

Materials:

-

4-Methoxyaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (16.0 g, 47.3 mmol).

-

With vigorous stirring, add 4-methoxyaniline (4.0 g, 32.9 mmol) to the PPA.

-

Slowly add ethyl acetoacetate (14.0 mL) dropwise to the mixture, ensuring the temperature is maintained below 170 °C.

-

After the addition is complete, heat the reaction mixture to 170 °C and maintain this temperature for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid in a vacuum oven to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Expected Yield: Approximately 45%.

Characterization Data:

-

Appearance: Yellow solid

-

ESI-MS (m/z): 191.0 (M+H)⁺

Protocol 2: Synthesis of 6-Methoxy-2-methyl-8-nitroquinolin-4-ol

This protocol details the regioselective nitration of the quinoline ring at the 8-position.

Rationale: The nitration of the quinoline ring is a crucial step to introduce a functional group that can be subsequently reduced to the key amino group. The directing effects of the existing substituents (methoxy and the quinolinol system) favor nitration at the C5 and C8 positions. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is essential to achieve the desired regioselectivity. Propionic acid is used as a solvent that facilitates the reaction.

Materials:

-

6-Methoxy-2-methylquinolin-4-ol

-

Propionic acid

-

Nitric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask, dissolve 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) in 100 mL of propionic acid with stirring.

-

Prepare a nitrating mixture by carefully adding 4.4 mL of concentrated nitric acid to 4.7 mL of propionic acid in a separate flask, cooling in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the quinolinol over 1 hour at room temperature.

-

After the addition is complete, heat the reaction mixture to 125 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution at 0 °C with stirring for 1 hour.

-

Collect the resulting precipitate by vacuum filtration and wash it with cold water.

-

Dry the solid to obtain 6-methoxy-2-methyl-8-nitroquinolin-4-ol as a yellow powdery solid.

Expected Yield: Approximately 70%.

Characterization Data:

-

Appearance: Yellow powdery solid

-

ESI-MS (m/z): 236.0 (M+H)⁺

Protocol 3: Reduction of 6-Methoxy-2-methyl-8-nitroquinolin-4-ol to 8-Amino-6-methoxy-2-methylquinolin-4-ol

This protocol describes the reduction of the nitro group to the corresponding amine.

Rationale: The reduction of the nitro group is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction is typically carried out under a hydrogen atmosphere at moderate pressure.

Materials:

-

6-Methoxy-2-methyl-8-nitroquinolin-4-ol

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Celite®

Procedure:

-

To a solution of 6-methoxy-2-methyl-8-nitroquinolin-4-ol in methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-6-methoxy-2-methylquinolin-4-ol. The product can be purified by recrystallization or column chromatography if necessary.

Expected Yield: Typically high ( >90%).

II. Synthesis of 4-Chloroquinoline Intermediates for Anticancer Agents

4-Chloroquinoline derivatives are important intermediates in the synthesis of various bioactive molecules, including several anticancer agents. The chlorine atom at the 4-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution. This section provides a protocol for the synthesis of a 4-chloroquinoline derivative from a quinolin-4-ol precursor.

Protocol 4: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

This protocol details the conversion of a quinolin-4-ol to the corresponding 4-chloroquinoline.

Rationale: The conversion of a hydroxyl group at the 4-position of a quinoline to a chlorine atom is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. N,N-Dimethylformamide (DMF) is often used as a catalyst in this reaction.

Materials:

-

6-Methoxy-2-methyl-3-nitroquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in 36.2 mL of phosphorus oxychloride.

-

Add a few drops of DMF to the suspension.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.

-

After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.

-

Slowly and carefully add the residue to a beaker containing ice and a saturated sodium bicarbonate solution with vigorous stirring at 0 °C for 1 hour to neutralize the remaining acid.

-

Collect the resulting precipitate by vacuum filtration and wash it with cold water.

-

Dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline as a milk-white solid.

Expected Yield: Approximately 85%.

Characterization Data:

-

Appearance: Milk-white solid

-

ESI-MS (m/z): 255.0 (M+H)⁺

-

¹H NMR (400 MHz, CDCl₃) δ: 8.05 (d, J = 9.2 Hz, 1H), 7.66 (dd, J = 9.2, 2.5 Hz, 1H), 7.48 (d, J = 2.4 Hz, 1H), 3.99 (s, 3H), 2.64 (d, J = 5.0 Hz, 3H).

III. Advanced Functionalization Strategies

Beyond the fundamental transformations described above, 2-methoxy-4-methylquinoline and its derivatives are amenable to a range of modern synthetic methodologies that enable rapid diversification and the creation of novel bioactive candidates.

A. C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. The quinoline scaffold is an excellent substrate for C-H activation, with the nitrogen atom often acting as a directing group to control the regioselectivity of the reaction.

Conceptual Workflow for C-H Activation:

Caption: Conceptual workflow for C-H functionalization of the quinoline core.

Causality and Experimental Choices: The choice of transition metal catalyst (e.g., Rh, Pd, Ru), ligand, and oxidant is critical in determining the position of C-H activation and the nature of the functional group introduced. For instance, rhodium catalysts are often effective for the C2-alkylation of quinolines with alkenes. The reaction mechanism typically involves coordination of the metal to the quinoline nitrogen, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination regenerates the catalyst and yields the functionalized product.

B. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. It involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. Halogenated derivatives of 2-methoxy-4-methylquinoline can be readily prepared and used as substrates in Suzuki-Miyaura reactions to introduce a wide variety of aryl and heteroaryl substituents.

General Scheme for Suzuki-Miyaura Coupling:

Caption: General scheme for Suzuki-Miyaura cross-coupling of a halogenated quinoline.

Key Experimental Considerations: The success of a Suzuki-Miyaura coupling reaction depends on several factors, including the choice of palladium catalyst and ligand, the base, and the solvent system. For electron-rich quinoline systems, careful optimization of these parameters is often necessary to achieve high yields and avoid side reactions.

Quantitative Data Summary

| Compound | Starting Material | Reaction Type | Yield (%) | Reference |

| 6-Methoxy-2-methylquinolin-4-ol | 4-Methoxyaniline | Conrad-Limpach | ~45 | |

| 6-Methoxy-2-methyl-8-nitroquinolin-4-ol | 6-Methoxy-2-methylquinolin-4-ol | Nitration | ~70 | |

| 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | Chlorination | ~85 |

Conclusion

2-Methoxy-4-methylquinoline is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold and develop novel therapeutic agents. The ability to functionalize the quinoline core at multiple positions, coupled with the potential for diversification through modern synthetic methods like C-H activation and cross-coupling reactions, makes 2-methoxy-4-methylquinoline an attractive platform for drug discovery programs targeting diseases such as malaria and cancer.

References

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google P

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google P

- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - NIH. (URL: [Link])

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (URL: [Link])

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])

-

Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - arkat usa. (URL: [Link])

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (URL: not available)

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. (URL: [Link])

-

2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]q - Technical Disclosure Commons. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. (URL: [Link])

-

Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap. (URL: [Link])

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (URL: [Link])

-

8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. (URL: [Link])

-

2-chloro-6-methoxy-4-methylquinoline - 6340-55-2, C11H10ClNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. (URL: [Link])

- CN102898366A - Method for one-step preparation of 2-methylquinoline - Google P

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P

-

NITRATION OF 2,3- TRIMETHYLEN -3,4-DIHYDROQUINAZOLIN-4-ONES AND QUINAZOLINES | International Journal of Artificial Intelligence - inLIBRARY. (URL: [Link])

-

2-NITRO-p-CYMENE - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (URL: [Link])

- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google P

-

Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF - ResearchGate. (URL: [Link])

-

Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC - PubMed Central. (URL: [Link])

-

Design and synthesis of new antimalarial agents from 4-aminoquinoline - ResearchGate. (URL: [Link])

-

(PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (URL: [Link])

-

Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials - PubMed. (URL: [Link])

- US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents - Google P

-

An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - ACS Publications. (URL: [Link])

- Review on recent development of quinoline for anticancer activities. (URL: not available)

-

Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

8-Amino quinolines - Pharmacy 180. (URL: [Link])

-

Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria - MDPI. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

- Chapter 18: Catalytic C-H Functionaliz

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (URL: [Link])

- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (URL: not available)

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and catalysts - Princeton University. (URL: [Link])

-

Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (URL: [Link])

-

Recent developments in 8-aminoquinoline antimalarials - SciSpace. (URL: [Link])

Sources

Application Note: A Scalable, Three-Step Synthesis of 2-Methoxy-4-methylquinoline

Abstract

This comprehensive guide details a robust and scalable three-step synthesis for 2-Methoxy-4-methylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway initiates with a thermally-driven Conrad-Limpach cyclization to form the quinolone core, proceeds through a chlorination step, and concludes with a nucleophilic substitution to yield the target product. This document provides detailed, step-by-step protocols for both laboratory (gram-scale) and production (kilogram-scale) environments. Emphasis is placed on the rationale behind procedural choices, critical process parameters for successful scale-up, and a thorough analysis of safety considerations. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Strategic Overview of the Synthetic Pathway

The selected synthetic route to 2-Methoxy-4-methylquinoline is a classic and reliable three-step process chosen for its high yields, operational simplicity, and use of readily available starting materials. The strategy circumvents the direct methylation of the hydroxyl group, which can lead to competing N-methylation, by proceeding through a more reactive chloro-intermediate. This ensures high regioselectivity and product purity.

The overall transformation is as follows:

-

Step 1: Conrad-Limpach Reaction: Aniline and ethyl acetoacetate are condensed and then thermally cyclized to produce 2-Hydroxy-4-methylquinoline.

-

Step 2: Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) to yield 2-Chloro-4-methylquinoline.

-

Step 3: Methoxylation: The chloro-intermediate undergoes a nucleophilic aromatic substitution (SNAr) with sodium methoxide to afford the final product, 2-Methoxy-4-methylquinoline.

Figure 1: Overall three-step synthetic workflow for 2-Methoxy-4-methylquinoline.

Part I: Laboratory-Scale Synthesis Protocol (Gram-Scale)

This section provides validated protocols for synthesizing approximately 10-20 grams of the final product.

Step 1: Synthesis of 2-Hydroxy-4-methylquinoline

This reaction is a classic Conrad-Limpach synthesis, which involves the formation of an enamine intermediate from aniline and ethyl acetoacetate, followed by a high-temperature intramolecular cyclization.[1] The high temperature (~250 °C) is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclization step.[2]

Figure 2: Simplified mechanism of the Conrad-Limpach reaction.

| Reagent/Material | M.W. | Amount | Moles | Notes |

| Aniline | 93.13 | 18.6 g (18.2 mL) | 0.20 | Freshly distilled |

| Ethyl acetoacetate | 130.14 | 26.0 g (25.5 mL) | 0.20 | Reagent grade |

| Dowtherm™ A | - | 150 mL | - | High-boiling point solvent[2] |

| Hexane | - | ~300 mL | - | For precipitation and washing |

| Ethanol | - | ~100 mL | - | For recrystallization |

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Initial Reaction: Charge the flask with aniline (18.6 g), ethyl acetoacetate (26.0 g), and 50 mL of toluene (to aid in water removal).

-

Enamine Formation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-3 hours).

-

Solvent Exchange: Remove the toluene and Dean-Stark trap. Add Dowtherm™ A (150 mL) to the crude enamine intermediate.

-

Cyclization: Increase the temperature of the reaction mixture to 250 °C. Maintain this temperature for 3-4 hours. Monitor the reaction's completion by TLC (e.g., 9:1 DCM:MeOH).

-

Work-up: Allow the mixture to cool to below 100 °C. While still warm, pour the dark solution into a beaker containing 300 mL of hexane with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with fresh hexane (2 x 50 mL) to remove the Dowtherm™ A.

-

Purification: Recrystallize the crude solid from hot ethanol to yield 2-Hydroxy-4-methylquinoline as off-white crystals.

-

Drying: Dry the crystals in a vacuum oven at 60 °C overnight.

-

Expected Yield: 25-29 g (78-90%).

-

Characterization: Melting point 221-223 °C (Lit. 221-223 °C).[3]

-

Step 2: Synthesis of 2-Chloro-4-methylquinoline

This step involves the conversion of the hydroxyl group of the quinolone into a chloro group using phosphorus oxychloride. This is a standard and highly effective method for activating the C2 position for subsequent nucleophilic substitution.

| Reagent/Material | M.W. | Amount | Moles | Notes |

| 2-Hydroxy-4-methylquinoline | 159.18 | 25.0 g | 0.157 | From Step 1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 72.0 g (44 mL) | 0.471 | Highly corrosive and toxic |

| Dichloromethane (DCM) | - | 250 mL | - | For extraction |

| Saturated NaHCO₃ solution | - | ~500 mL | - | For neutralization |

| Ice | - | ~1 kg | - | For quenching |

-

Setup: Perform this reaction in a certified chemical fume hood. Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reaction: Charge the flask with 2-Hydroxy-4-methylquinoline (25.0 g) and slowly add phosphorus oxychloride (44 mL) at room temperature.

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solution will become homogeneous and turn a dark brown color.

-

Quenching (Critical Step): Allow the reaction to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.

-

Neutralization: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 80 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The product can be purified by recrystallization from ethanol or by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

-

Expected Yield: 23-26 g (82-93%).

-

Characterization: A low-melting solid.

-

Step 3: Synthesis of 2-Methoxy-4-methylquinoline

The final step is a nucleophilic aromatic substitution where the chloride at the C2 position is displaced by a methoxide anion.

| Reagent/Material | M.W. | Amount | Moles | Notes |

| 2-Chloro-4-methylquinoline | 177.62 | 23.0 g | 0.129 | From Step 2 |

| Sodium methoxide (NaOMe) | 54.02 | 8.4 g | 0.155 | Anhydrous, handle under nitrogen |

| Methanol (MeOH) | - | 250 mL | - | Anhydrous |

| Water | - | ~500 mL | - | For work-up |

| Ethyl Acetate | - | ~300 mL | - | For extraction |

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Reaction: Dissolve 2-Chloro-4-methylquinoline (23.0 g) in anhydrous methanol (250 mL). To this solution, add sodium methoxide (8.4 g) portion-wise.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the resulting residue, add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by vacuum distillation or flash chromatography to yield 2-Methoxy-4-methylquinoline as a clear oil or low-melting solid.[4]

-

Expected Yield: 20-22 g (89-95%).

-

Final Product Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

-

Part II: Scale-Up Considerations and Protocol (Kilogram-Scale)

Transitioning from a gram-scale laboratory procedure to a kilogram-scale production process introduces significant challenges, primarily related to mass transfer, heat transfer, and safety.[5]

Key Scale-Up Challenges and Solutions

| Parameter | Challenge at Scale | Recommended Solution |

| Mixing | Inefficient magnetic stirring leads to poor heat distribution and localized concentration gradients, causing side reactions.[5] | Utilize a jacketed reactor equipped with an overhead mechanical stirrer (e.g., pitched-blade turbine or anchor impeller) to ensure homogeneity. |

| Heat Transfer | The surface-area-to-volume ratio decreases significantly, making both heating and cooling less efficient. Uncontrolled exotherms are a major risk.[5] | Use a jacketed reactor with a programmable temperature control unit. For highly exothermic steps (e.g., POCl₃ quench), use a semi-batch approach with controlled addition rates. |

| Reagent Addition | Adding large quantities of hazardous reagents (like POCl₃) at once is unsafe and can lead to runaway reactions. | Employ calibrated addition pumps or pressure-equalizing dropping funnels for slow, controlled addition of critical reagents. |

| Solvent Handling | Handling large volumes of flammable solvents increases fire risk. Manual transfers are impractical and unsafe. | Use a closed-system transfer with pumps and dedicated lines to move solvents. Ensure the reactor and all equipment are properly grounded to prevent static discharge.[6] |

| Work-up & Isolation | Filtration and extraction become cumbersome and time-consuming at a large scale. | Use a filter press or a centrifuge for solid isolation instead of a Büchner funnel. Perform extractions in the reactor itself if possible, or use a dedicated liquid-liquid extraction vessel. |

Kilogram-Scale Production Workflow

The following diagram illustrates a typical workflow for one of the synthetic steps in a production environment.

Sources

- 1. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemos.de [chemos.de]

Technical Support Center: Mastering the Conrad-Limpach Quinolone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Conrad-Limpach reaction. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice to improve your yields and troubleshoot common issues encountered during the synthesis of 4-hydroxyquinolines. This resource is structured to address specific problems in a direct question-and-answer format, supported by detailed protocols and expert insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequent and challenging issues encountered during the Conrad-Limpach synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction yielded little to no 4-hydroxyquinoline product. What are the likely causes and how can I fix this?

Answer: